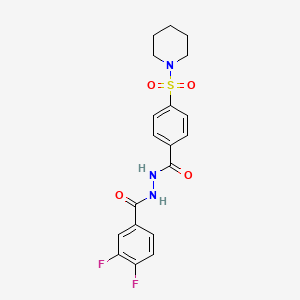![molecular formula C19H20O2S B4978635 3-[(4-Methylphenyl)sulfanyl-phenylmethyl]pentane-2,4-dione](/img/structure/B4978635.png)
3-[(4-Methylphenyl)sulfanyl-phenylmethyl]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylphenyl)sulfanyl-phenylmethyl]pentane-2,4-dione is an organic compound with a complex structure that includes a sulfanyl group attached to a phenyl ring, which is further connected to a pentane-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfanyl-phenylmethyl]pentane-2,4-dione typically involves the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with appropriate reagents. One common method involves the reaction with nicotinic hydrazide in ethanol as a solvent, producing 4-[(alkylsulfanyl)-methyl]-substituted 1-(pyridin-3-yl)carbonyl-1H-pyrazoles . Another method includes the use of phenylhydrazine in the presence of zinc chloride, which yields 4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)sulfanyl-phenylmethyl]pentane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization to form pyrazole derivatives when reacted with hydrazines.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Phenylhydrazine: Used in the presence of zinc chloride to form pyrazole derivatives.
Nicotinic Hydrazide: Reacts in ethanol to produce substituted pyrazoles.
Ethanol and Methanol: Common solvents used in these reactions.
Major Products Formed
Pyrazole Derivatives: Formed through cyclization reactions with hydrazines.
Substituted 1H-Pyrazoles: Produced in reactions with nicotinic hydrazide.
Scientific Research Applications
3-[(4-Methylphenyl)sulfanyl-phenylmethyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl-phenylmethyl]
Properties
IUPAC Name |
3-[(4-methylphenyl)sulfanyl-phenylmethyl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2S/c1-13-9-11-17(12-10-13)22-19(16-7-5-4-6-8-16)18(14(2)20)15(3)21/h4-12,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBXKAZCXKBMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C2=CC=CC=C2)C(C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-nitro-N-[4-[2-[4-[(4-nitrobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide](/img/structure/B4978556.png)

![1-cyclopropyl-N-methyl-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4978568.png)
![4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide](/img/structure/B4978574.png)
![(E)-N-[4-[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]-3-phenylprop-2-enamide](/img/structure/B4978581.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-2-phenylethanamine](/img/structure/B4978588.png)
![2-(4-METHOXYPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B4978595.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(2-methyl-2-propen-1-yl)amino]nicotinamide](/img/structure/B4978607.png)
![1-acetyl-17-(4-chloro-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4978614.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4978622.png)
![N-(2-ETHOXYPHENYL)-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4978624.png)
![methyl 3-[(4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]-4-methylbenzoate](/img/structure/B4978628.png)
![1-cyclohexyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4978656.png)
